![molecular formula C19H19N3O4S B1225849 N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B1225849.png)
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a dimethoxybenzene.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanine derivatives, which include 1,3,4-thiadiazole compounds. These derivatives show potential as Type II photosensitizers in photodynamic therapy, a treatment modality for cancer, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative and Antimicrobial Properties
- Gür et al. (2020) synthesized a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, investigating their biological activities. Some compounds exhibited high DNA protective ability and strong antimicrobial activity against S. epidermidis. Additionally, these compounds demonstrated cytotoxicity against certain cancer cell lines, indicating potential use in cancer therapy (Gür et al., 2020).
Synthesis and Antimicrobial Screening
- Desai, Rajpara, & Joshi (2013) conducted a study on the synthesis and antimicrobial screening of various N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed promising therapeutic intervention for bacterial and fungal infections, suggesting their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anti-Inflammatory Activity
- Research by Labanauskas et al. (2001) on the synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives revealed that these compounds exhibit anti-inflammatory activity. Such findings open avenues for their application in treating inflammatory conditions (Labanauskas et al., 2001).
Nematocidal Activity
- A study by Liu, Wang, Zhou, & Gan (2022) on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated significant nematocidal activity against Bursaphelenchus xylophilus. This suggests their potential application in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Anticancer Activity
- Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against human cancer cell lines. Some compounds showed significant suppression of cancer cell growth, indicating their potential as anticancer agents (Kumar et al., 2010).
Solvent-Free Synthesis and Antimicrobial Studies
- Shehadi, Abdelrahman, Abdelraof, & Rashdan (2022) synthesized a new series of 1,3,4-thiadiazoles using a solvent-free method and evaluated their antimicrobial activities. Compounds showed significant activity against various microorganisms, suggesting their application as antimicrobial drugs (Shehadi et al., 2022).
Propriétés
Formule moléculaire |
C19H19N3O4S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-7-5-13(6-8-14)18(23)20-19-22-21-17(27-19)11-12-4-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
Clé InChI |
GILRLYPSLDSUMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



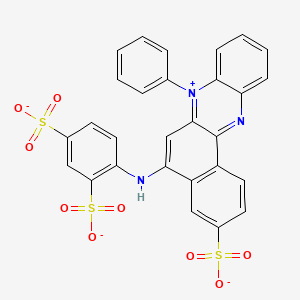
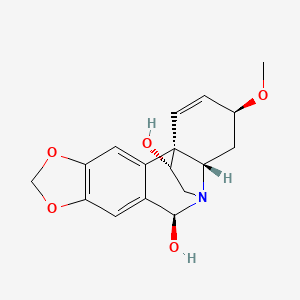
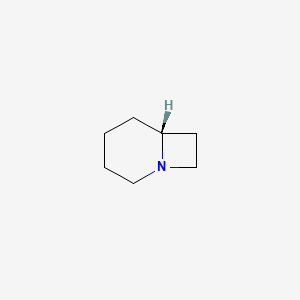

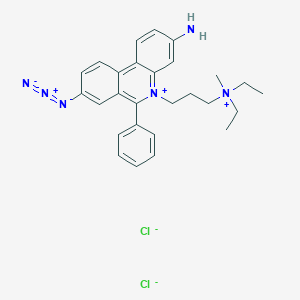

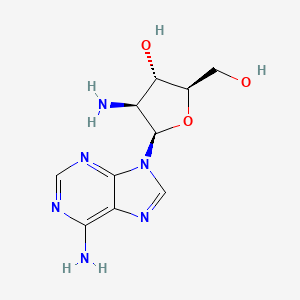

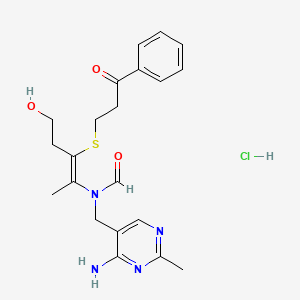
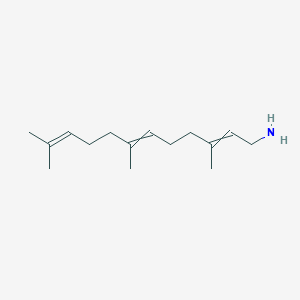


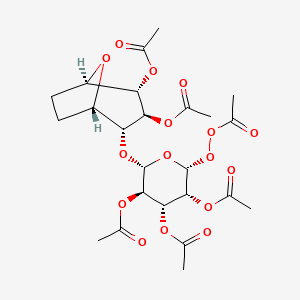
![(1R,12R)-16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol](/img/structure/B1225788.png)